Dimethyl 2,6-dimethylideneheptanedioate
Description
Dimethyl 2,6-dimethylideneheptanedioate is a synthetic organic compound characterized by a heptanedioate backbone with two methylidene groups at the 2 and 6 positions, esterified with methyl groups. For example, 2,6-dimethyl-3,5-heptanedione has a molecular formula of C₉H₁₆O₂ and a molecular weight of 156.22 g/mol, suggesting similarities in hydrocarbon chain length and functional group arrangement .
The methylidene groups in this compound likely confer reactivity, such as susceptibility to polymerization or participation in Michael addition reactions, a feature observed in DMF due to its α,β-unsaturated ester structure . Applications may span pharmaceuticals, polymers, or specialty chemicals, though specific data on this compound remains sparse.
Properties
CAS No. |
42028-68-2 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
dimethyl 2,6-dimethylideneheptanedioate |
InChI |
InChI=1S/C11H16O4/c1-8(10(12)14-3)6-5-7-9(2)11(13)15-4/h1-2,5-7H2,3-4H3 |
InChI Key |
DPKHBZDGJHJGQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CCCC(=C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares dimethyl 2,6-dimethylideneheptanedioate with structurally related compounds:
| Property | This compound | Dimethyl Fumarate (DMF) | 2,6-Dimethyl-3,5-heptanedione |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₆O₄ (inferred) | C₅H₈O₄ | C₉H₁₆O₂ |
| Molecular Weight (g/mol) | ~212.24 (calculated) | 144.13 | 156.22 |
| Functional Groups | Methyl esters, methylidene groups | α,β-unsaturated diester | Diketone |
| CAS Registry Number | Not available | 624-49-7 | 18362-64-6 |
| Key Structural Features | Conjugated diene system, ester groups | Conjugated double bond, ester groups | Two ketone groups at 3,5 positions |
Sources :
- Reactivity : DMF’s α,β-unsaturated ester structure enables nucleophilic addition and antioxidant activity via Nrf2 pathway activation . This compound’s methylidene groups may similarly participate in cycloaddition or polymerization reactions.
- Stability: Unlike DMF, which is stable under standard conditions, diketones like 2,6-dimethyl-3,5-heptanedione may exhibit keto-enol tautomerism, affecting reactivity .
Dimethyl Fumarate (DMF) :
This compound :
- Potential applications in polymer synthesis (e.g., crosslinking agents) or as intermediates in organic synthesis. No direct pharmacological data is available.
2,6-Dimethyl-3,5-heptanedione :
- Likely used in flavor/fragrance industries or as a ligand in coordination chemistry. No therapeutic applications reported .
Q & A
Q. How can machine learning (ML) enhance predictive modeling of the compound’s bioactivity or material properties?
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